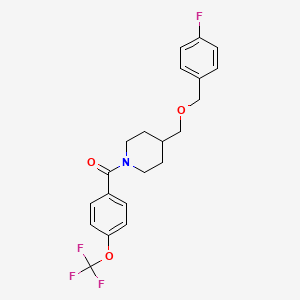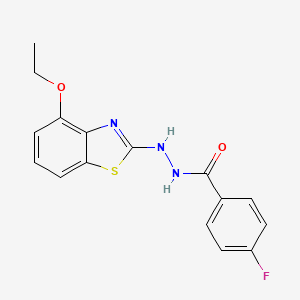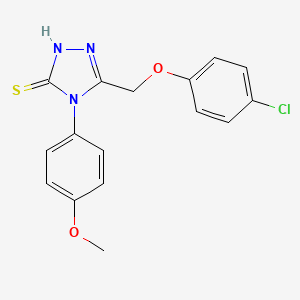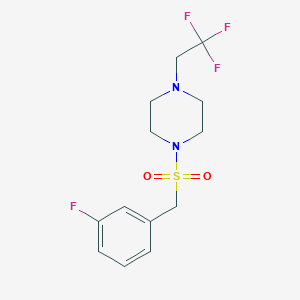![molecular formula C16H21N3O2 B2800516 N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide CAS No. 1427898-05-2](/img/structure/B2800516.png)
N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potentially beneficial effects in various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide involves the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, this compound can modulate neuronal activity and potentially alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models and human subjects. It can increase GABA levels in the brain and enhance GABAergic neurotransmission, leading to reduced neuronal excitability and potentially beneficial effects in various neurological and psychiatric disorders. This compound has also been shown to modulate the reward system in the brain and reduce drug-seeking behavior, suggesting its potential use in the treatment of addiction.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide has several advantages for lab experiments, including its potency and selectivity for GABA-AT inhibition, its ability to increase GABA levels in the brain, and its potential therapeutic applications in various neurological and psychiatric disorders. However, its synthesis requires careful handling of hazardous chemicals, and its effects may vary depending on the dosage and administration route. Additionally, its potential side effects and long-term safety have not been fully elucidated.
Future Directions
Several future directions for N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide research include further preclinical and clinical studies to investigate its potential therapeutic applications in various neurological and psychiatric disorders, as well as its safety and long-term effects. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective GABA-AT inhibitors with improved therapeutic profiles. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound may provide insights into the pathophysiology of neurological and psychiatric disorders and lead to the development of novel therapeutic strategies.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of this compound typically involves the use of organic solvents and requires careful handling of hazardous chemicals. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, suggesting its potential use in the treatment of epilepsy, anxiety disorders, and chronic pain. This compound has also shown promise in the treatment of cocaine addiction, as it can modulate the reward system in the brain and reduce drug-seeking behavior.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(methoxymethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-21-11-13-6-2-3-7-14(13)18-10-15(20)19-16(12-17)8-4-5-9-16/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHQWITWNRGTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2800434.png)
![3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)
![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2800437.png)
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B2800439.png)


![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2800448.png)
![5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800449.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylacrylamide](/img/structure/B2800451.png)

![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)

